N-benzhydryl-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-benzhydryl-4-(thiazol-2-yloxy)benzamide is a versatile chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a benzhydryl group and a thiazol-2-yloxy moiety, enables diverse applications, particularly in drug discovery, material synthesis, and catalysis.
Mechanism of Action
Target of Action
N-benzhydryl-4-(thiazol-2-yloxy)benzamide is a complex compound that has been synthesized for its potential biological activities Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets to exert antibacterial effects . These molecules, when used in conjunction with cell-penetrating peptides, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have been investigated for their antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival .
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that they may exert effects at the molecular and cellular levels that inhibit bacterial growth .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
The synthesis of N-benzhydryl-4-(thiazol-2-yloxy)benzamide typically involves the coupling of benzhydryl chloride with 4-(thiazol-2-yloxy)benzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Chemical Reactions Analysis
N-benzhydryl-4-(thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazol-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-benzhydryl-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
N-benzhydryl-4-(thiazol-2-yloxy)benzamide can be compared with other similar compounds, such as:
N-benzhydryl benzamide: Lacks the thiazol-2-yloxy group, resulting in different chemical and biological properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a similar thiazole ring but differ in the substituents attached to the benzamide moiety, leading to variations in their activity and applications
This compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-benzhydryl-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-22(19-11-13-20(14-12-19)27-23-24-15-16-28-23)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,21H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBWHEWRZYMJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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